molecular formula C20H25N3O4S B12502696 N-(3-methoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide

N-(3-methoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide

Cat. No.: B12502696
M. Wt: 403.5 g/mol
InChI Key: WZFLNZXQDVVHIV-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzenesulfonamide core, which is known for its versatility in medicinal chemistry, coupled with a methoxyphenyl group and a methylpiperazinyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide typically involves multiple steps:

    Formation of the Benzenesulfonamide Core:

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic aromatic substitution reaction.

    Incorporation of the Methylpiperazinyl Moiety: This step involves the reaction of the intermediate compound with 4-methylpiperazine under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Catalysis: Using catalysts to enhance reaction rates.

    Purification: Employing techniques such as recrystallization and chromatography to purify the final product.

    Scalability: Adjusting reaction conditions to scale up the production process while maintaining consistency.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Conditions may include the use of strong acids or bases, depending on the type of substitution.

Major Products

    Oxidation: Formation of methoxybenzoic acid or methoxybenzaldehyde.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

N-(3-methoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide analogs: Compounds with slight modifications in the methoxyphenyl or methylpiperazinyl groups.

    Benzenesulfonamide derivatives: Compounds with different substituents on the benzenesulfonamide core.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H25N3O4S

Molecular Weight

403.5 g/mol

IUPAC Name

N-(3-methoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide

InChI

InChI=1S/C20H25N3O4S/c1-21-11-13-22(14-12-21)20(24)16-23(17-7-6-8-18(15-17)27-2)28(25,26)19-9-4-3-5-10-19/h3-10,15H,11-14,16H2,1-2H3

InChI Key

WZFLNZXQDVVHIV-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)CN(C2=CC(=CC=C2)OC)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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